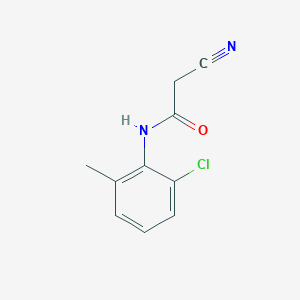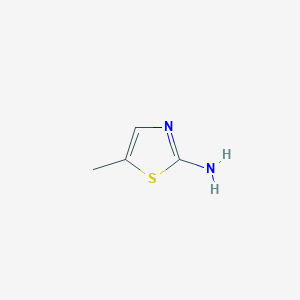
2-アミノ-5-メチルチアゾール
概要
説明
2-Amino-5-methylthiazole is a heterocyclic compound featuring a thiazole ring with an amino group at the second position and a methyl group at the fifth position. This compound is known for its significant role as a building block in various chemical syntheses and its presence as a metabolite in certain pharmaceuticals .
科学的研究の応用
2-Amino-5-methylthiazole has a wide range of applications in scientific research:
作用機序
Target of Action
2-Amino-5-methylthiazole is a heterocyclic compound that has been found to interact with various biological targets. It is a major alkaline metabolite of tenoxicam (TX) and meloxicam (MX) . .
Mode of Action
Thiazole compounds, in general, have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death
Biochemical Pathways
Thiazole compounds are known to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc, may take place . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
It is known that the compound is a major alkaline metabolite of tenoxicam (tx) and meloxicam (mx) , suggesting that it may have similar ADME properties to these drugs.
Result of Action
It has been suggested that the compound may be used in the preparation of a new series of schiff mono/dibase coordination compounds, having potential anticancer and antibacterial activities .
生化学分析
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Amino-5-methylthiazole involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: 2-Amino-5-methylthiazole can be synthesized through several methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which forms an ester intermediate that is subsequently cyclized to yield 2-amino-5-methylthiazole .
Industrial Production Methods: In industrial settings, the synthesis of 2-amino-5-methylthiazole often involves the halogenation of vinyl acetate to produce a 1,2-dihaloethyl acetate, which is then reacted with thiourea to form 2-aminothiazole. This intermediate can be further methylated to obtain 2-amino-5-methylthiazole .
化学反応の分析
Types of Reactions: 2-Amino-5-methylthiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as Schiff bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as aldehydes or ketones are used in the presence of acid catalysts to form Schiff bases.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Schiff bases and other substituted thiazoles.
類似化合物との比較
2-Amino-5-methylthiazole can be compared with other similar compounds, such as:
- 2-Amino-4-methylthiazole
- 2-Amino-5-nitrothiazole
- 2-Aminothiazole
Uniqueness:
特性
IUPAC Name |
5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUABFMPMKJGSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223329 | |
| Record name | 2-Amino-5-methyl-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7305-71-7 | |
| Record name | 2-Amino-5-methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7305-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meloxicam related compound B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007305717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-methylthiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-methyl-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-methylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Thiazolamine, 5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-5-METHYL-THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RAB78AF2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Amino-5-methylthiazole?
A1: The molecular formula of 2-Amino-5-methylthiazole is C4H6N2S, and its molecular weight is 114.17 g/mol.
Q2: Are there any efficient synthetic routes for 2-Amino-5-methylthiazole?
A2: Yes, several methods have been explored for the synthesis of 2-Amino-5-methylthiazole. One approach utilizes 1,2,3-trichloropropane as the starting material, achieving a yield of 41.3% []. Another method involves the reaction of 2-chloro propionaldehyde with thiourea, resulting in a good yield of the desired compound []. A third synthetic pathway, often used in the production of Meloxicam, involves the condensation of saccharin sodium with an alkyl chloroacetate, followed by a series of reactions ultimately leading to 2-Amino-5-methylthiazole [, , ].
Q3: What spectroscopic techniques are used to characterize 2-Amino-5-methylthiazole?
A3: Common spectroscopic techniques employed for the characterization of 2-Amino-5-methylthiazole and its metal complexes include:
- Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule, such as the characteristic peaks for amino and thiazole rings [, , , ].
- Nuclear Magnetic Resonance (NMR): Elucidates the structure and connectivity of atoms within the molecule, particularly useful for distinguishing isomers and confirming the presence of specific protons [, , ].
- Ultraviolet-Visible Spectroscopy (UV-Vis): Useful for studying electronic transitions and characterizing conjugated systems, often employed in analytical methods for quantification [, ].
Q4: What are the known biological activities of 2-Amino-5-methylthiazole?
A4: 2-Amino-5-methylthiazole serves as a key intermediate in the synthesis of Meloxicam [, , , ], a non-steroidal anti-inflammatory drug (NSAID). Studies have explored its potential as a DNA minor groove binding analog of the antibiotic agent Netropsin []. Additionally, metal complexes incorporating 2-Amino-5-methylthiazole have demonstrated anticancer [] and antimicrobial properties against various bacterial and fungal strains [].
Q5: Is 2-Amino-5-methylthiazole mutagenic?
A6: An in vivo micronucleus test using bone marrow cells of rats concluded that 2-Amino-5-methylthiazole, even at high doses, did not show a significant increase in the frequency of micronucleated cells, suggesting a lack of mutagenic potential at the tested doses [].
Q6: How has computational chemistry contributed to the understanding of 2-Amino-5-methylthiazole and its derivatives?
A7: Computational techniques have proven invaluable in elucidating the binding behavior and thermodynamic properties of 2-Amino-5-methylthiazole and related molecules. For example, molecular dynamics simulations were employed to study the binding of 2-Amino-5-methylthiazole to a mutant form of yeast cytochrome c peroxidase, shedding light on the role of receptor flexibility and entropy in the binding process []. Additionally, theoretical calculations have been used to assess the binding free energies of charged 2-Amino-5-methylthiazole to proteins in explicit-solvent simulations [].
Q7: How do structural modifications affect the activity of 2-Amino-5-methylthiazole derivatives?
A8: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 2-Amino-5-methylthiazole scaffold impact biological activity. Research suggests that the presence of the thiazole ring and the amino group are essential for its binding affinity to cytochrome c peroxidase mutants []. Furthermore, the nature and position of substituents on the thiazole ring can influence the strength and specificity of binding, as well as other pharmacological properties like solubility and bioavailability [].
Q8: What is known about the solubility of 2-Amino-5-methylthiazole?
A9: Studies have investigated the solubility of 2-Amino-5-methylthiazole in various organic solvents across a range of temperatures. These studies are essential for understanding its behavior in different environments and for developing suitable formulations [].
Q9: Are there specific analytical methods for the detection and quantification of 2-Amino-5-methylthiazole?
A10: Yes, various analytical techniques have been developed. One method utilizes ratio derivative spectrophotometry for the determination of 2-Amino-5-methylthiazole in the presence of its degradation products, showcasing good accuracy and precision []. Another approach employs liquid chromatography coupled with electrochemical detection for quantifying 2-Amino-5-methylthiazole in biological samples, demonstrating high sensitivity and applicability in pharmacokinetic studies [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)


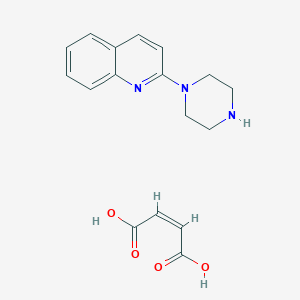
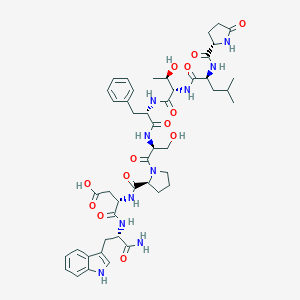

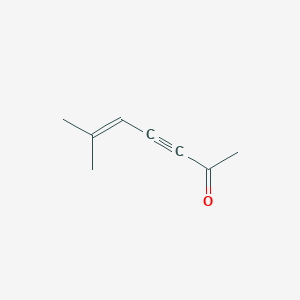


![3-Buten-2-one, 3-[(acetyloxy)methyl]-(9CI)](/img/structure/B129885.png)

